molecular formula C16H18N4O3S4 B3010753 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide CAS No. 1222534-19-1

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide

Cat. No.: B3010753
CAS No.: 1222534-19-1
M. Wt: 442.59
InChI Key: QUBNRWNIXFFRFD-UHFFFAOYSA-N
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Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide is a complex heterocyclic compound. It features a unique structure with fused thiazole and benzothiazole rings, which are further substituted with a methyl sulfanyl group. This compound is of significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide typically involves multi-step procedures. One common method includes the cyclization of thioamides with appropriate reagents to form the thiazole and benzothiazole rings. The reaction conditions often involve the use of oxidizing agents such as aqueous potassium ferricyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic routes for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole and benzothiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole and benzothiazole rings.

Scientific Research Applications

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved can vary depending on the biological context but often include key signaling cascades related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide stands out due to its specific combination of thiazole and benzothiazole rings, along with the methyl sulfanyl and piperidine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S4/c1-24-16-18-10-7-6-9-12(13(10)26-16)25-15(17-9)19-14(21)11-5-3-4-8-20(11)27(2,22)23/h6-7,11H,3-5,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNRWNIXFFRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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